(3E)-5-bromopenta-1,3-diene
Overview
Description
(3E)-5-Bromopenta-1,3-diene is an organic compound characterized by a bromine atom attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5-bromopenta-1,3-diene typically involves the bromination of penta-1,3-diene. This can be achieved through the addition of bromine (Br2) to penta-1,3-diene under controlled conditions to ensure the formation of the desired (3E) isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (3E)-5-Bromopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Addition Reactions: The conjugated diene system can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the presence of a base to facilitate the nucleophilic attack.
Addition Reactions: Often performed in non-polar solvents such as hexane or benzene, with the addition of the electrophile at room temperature.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3), while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Various substituted penta-1,3-diene derivatives.
Addition Reactions: Dihalogenated or hydrohalogenated products.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, depending on the specific reagents used.
Scientific Research Applications
(3E)-5-Bromopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3E)-5-bromopenta-1,3-diene exerts its effects involves its interaction with molecular targets through its reactive bromine atom and conjugated diene system. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
(3E)-5-Chloropenta-1,3-diene: Similar structure but with a chlorine atom instead of bromine.
(3E)-5-Iodopenta-1,3-diene: Similar structure but with an iodine atom instead of bromine.
(3E)-5-Fluoropenta-1,3-diene: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (3E)-5-Bromopenta-1,3-diene is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of chemical reactions compared to its halogen counterparts. This makes it a versatile compound in both synthetic and research applications.
Properties
IUPAC Name |
(3E)-5-bromopenta-1,3-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-4H,1,5H2/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKANOVVJSORFA-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310525 | |
Record name | (3E)-5-Bromo-1,3-pentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52022-82-9 | |
Record name | (3E)-5-Bromo-1,3-pentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52022-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3E)-5-Bromo-1,3-pentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3E)-5-bromopenta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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